

detailed protocol for purification of fungal inulinase by chromatography

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Compound of Interest

Compound Name: *Inulinase*

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Application Notes and Protocols for Fungal Inulinase Purification

Detailed Protocol for the Purification of Fungal Inulinase by Chromatography

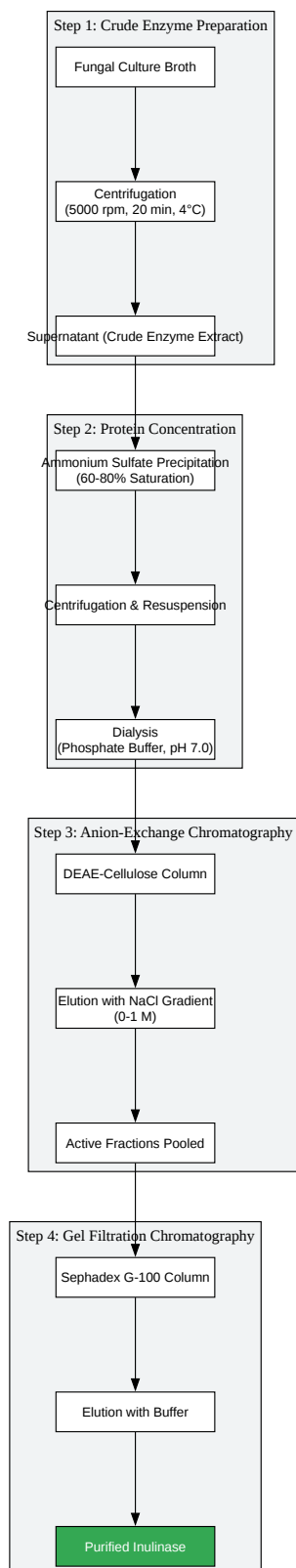
This document provides a comprehensive protocol for the purification of **inulinase** from fungal sources, intended for researchers, scientists, and professionals in drug development. The methodology outlines a multi-step chromatographic process designed to achieve high purity of the enzyme.

Summary of Purification Data

The following table summarizes representative quantitative data from various fungal **inulinase** purification protocols. This allows for a comparative overview of the efficiency of each purification step.

Purification Step	Total Protein (mg)	Total Activity (U)	Specific Activity (U/mg)	Purification Fold	Yield (%)	Fungal Source	Reference
Crude Extract	270	0.144	0.00053	1.0	100	Aspergillus clavatus	[1]
Ammonium Sulfate (60-100%)	4.56	0.651	0.143	5.91	33.5	Aspergillus clavatus	[1]
Sephadex G-75 & G-50	-	-	-	71.66	-	Aspergillus clavatus	[1]
DEAE-Cellulose	-	-	-	71.66	-	Aspergillus clavatus	[1]
Crude Extract	-	-	-	1.0	100	Aspergillus niger	[2]
Ammonium Sulfate	-	-	-	-	-	Aspergillus niger	
DEAE-Cellulose	-	-	-	-	-	Aspergillus niger	
Sephadex G-100	-	-	67-fold overall	67.0	25.5	Aspergillus niger	
Crude Extract	-	-	-	1.0	100	Rhizopus oryzae	
Ammonium Sulfate (20-80%)	-	-	-	-	-	Rhizopus oryzae	
Sephadex G-100	-	-	-	2.19	-	Rhizopus oryzae	

Experimental Workflow



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Caption: Purification workflow for fungal **inulinase**.

Detailed Experimental Protocols

Crude Enzyme Preparation

This initial step aims to separate the extracellular **inulinase** from the fungal biomass.

- **Fermentation Broth Collection:** Start with the fungal culture broth containing the secreted **inulinase**.
- **Centrifugation:** Centrifuge the broth at 5,000 rpm for 20 minutes at 4°C to pellet the fungal mycelia and other solid components.
- **Supernatant Collection:** Carefully decant and collect the supernatant, which constitutes the crude enzyme extract.

Ammonium Sulfate Precipitation and Dialysis

This step concentrates the protein in the crude extract and removes smaller molecules.

- **Ammonium Sulfate Precipitation:** While gently stirring the crude enzyme extract on ice, slowly add solid ammonium sulfate to achieve 60-80% saturation. Allow the protein to precipitate for at least 4 hours or overnight at 4°C.
- **Protein Pellet Collection:** Centrifuge the mixture at a higher speed, for instance, 10,000 rpm for 30 minutes at 4°C, to collect the precipitated protein.
- **Resuspension:** Discard the supernatant and resuspend the protein pellet in a minimal volume of a suitable buffer, such as 0.02 M phosphate buffer (pH 7.0).
- **Dialysis:** Transfer the resuspended protein solution to a dialysis bag (with an appropriate molecular weight cut-off, e.g., 10-14 kDa). Dialyze against the same buffer for 24 hours at 4°C with several buffer changes to remove the ammonium sulfate.

Anion-Exchange Chromatography

This chromatographic step separates proteins based on their net negative charge.

- **Column Preparation:** Pack a column (e.g., 16 cm x 1.5 cm) with DEAE-Cellulose and equilibrate it with 0.02 M phosphate buffer (pH 7.0).
- **Sample Loading:** Load the dialyzed enzyme solution onto the equilibrated column.
- **Washing:** Wash the column with the equilibration buffer until the absorbance at 280 nm (A₂₈₀) of the eluate returns to the baseline, indicating that all unbound proteins have been washed through.
- **Elution:** Elute the bound proteins using a linear gradient of NaCl (from 0 M to 1.0 M) in the equilibration buffer. Collect fractions of a defined volume (e.g., 3 mL) at a flow rate of 45 ml/hr.
- **Fraction Analysis:** Assay each fraction for **inulinase** activity and protein concentration (A₂₈₀).
- **Pooling:** Pool the fractions that exhibit the highest **inulinase** activity.

Gel Filtration Chromatography

This final step separates molecules based on their size, further purifying the **inulinase**.

- **Column Preparation:** Equilibrate a Sephadex G-100 column (e.g., equilibrated with 0.1 M sodium acetate buffer, pH 5.0).
- **Sample Loading:** Concentrate the pooled active fractions from the previous step (if necessary) and load the sample onto the Sephadex G-100 column.
- **Elution:** Elute the proteins with the same equilibration buffer at a constant flow rate (e.g., 1 mL/min). Collect fractions.
- **Fraction Analysis:** Measure the **inulinase** activity and protein concentration for each fraction.
- **Pooling and Storage:** Pool the active fractions containing the purified **inulinase**. The purity can be assessed by SDS-PAGE. Store the purified enzyme at -20°C or as required for subsequent applications.

Inulinase Activity Assay

The activity of **inulinase** is determined by measuring the amount of reducing sugars (fructose) released from inulin.

- **Reaction Mixture:** Prepare a reaction mixture containing 0.9 mL of 1.1% (w/v) inulin in a suitable buffer (e.g., 0.1 M citrate-phosphate buffer, pH 7.0) and 0.1 mL of the enzyme sample.
- **Incubation:** Incubate the mixture at a specific temperature (e.g., 35°C) for a defined period (e.g., 1 hour).
- **Stopping the Reaction:** Terminate the reaction by adding 1 mL of dinitrosalicylic acid (DNS) reagent.
- **Color Development:** Heat the mixture at 100°C for 10 minutes to allow for color development.
- **Spectrophotometric Measurement:** After cooling, measure the absorbance at 575 nm.
- **Quantification:** Determine the amount of reducing sugar released by comparing the absorbance to a standard curve prepared with fructose. One unit (U) of **inulinase** activity is typically defined as the amount of enzyme that liberates one micromole of fructose per minute under the specified assay conditions.

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References

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